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molecular formula C6H6ClNO3 B1375355 Ethyl 5-chloroisoxazole-3-carboxylate CAS No. 343566-56-3

Ethyl 5-chloroisoxazole-3-carboxylate

Cat. No. B1375355
M. Wt: 175.57 g/mol
InChI Key: NXEVNGXFHGZHPC-UHFFFAOYSA-N
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Patent
US06514997B2

Procedure details

To a solution of ethyl chlorooximidoacetate (11.0 g, 72.6 mmol, 1 equiv) in 1,1-dichloroethylene (350 mL) was added Et3N (25.3 mL, 181 mmol, 2.5 equiv) in 1,1-dichloroethylene (100 mL) via addition funnel over 30 min. The reaction mixture was stirred at room temperature for 23 h, then was partitioned between water (150 mL) and CH2Cl2 (2×150 mL). The combined organic layers were dried over Na2SO4 and were concentrated. The residue was purified by flash column chromatography (10% EtOAc in hexanes) to give the title intermediate (4.49 g, 35%) as a pale yellow oil: IR (cm−1) 1735, 1436, 1253; 1H NMR (CDCl3) δ 1.45 (t, 3H, J=7.2), 4.49 (q, 2H, J=7.2), 7.29 (s, 1H).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
25.3 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4](/[C:6](/Cl)=[N:7]\[OH:8])=[O:5].CCN(CC)CC.[Cl:17][C:18](Cl)=[CH2:19]>>[CH2:2]([O:3][C:4]([C:6]1[CH:19]=[C:18]([Cl:17])[O:8][N:7]=1)=[O:5])[CH3:1]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CCOC(=O)/C(=N\O)/Cl
Name
Quantity
25.3 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
350 mL
Type
reactant
Smiles
ClC(=C)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
ClC(=C)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 23 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
via addition funnel over 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
was partitioned between water (150 mL) and CH2Cl2 (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
product
Smiles
C(C)OC(=O)C1=NOC(=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.49 g
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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